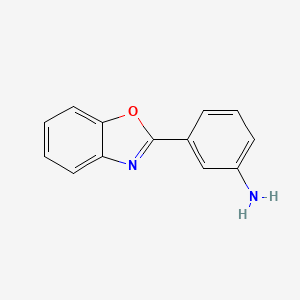

3-Benzooxazol-2-yl-phenylamine

Description

BenchChem offers high-quality 3-Benzooxazol-2-yl-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzooxazol-2-yl-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzoxazol-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVJDKRJPAKQIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352194 |

Source

|

| Record name | 3-Benzooxazol-2-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41373-36-8 |

Source

|

| Record name | 3-Benzooxazol-2-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-benzoxazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-Benzooxazol-2-yl-phenylamine chemical structure and properties

An In-Depth Technical Guide to 3-(1,3-Benzoxazol-2-yl)aniline: Structure, Properties, and Synthesis

Introduction

The benzoxazole scaffold, a heterocyclic system comprising a fused benzene and oxazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, capable of interacting with a diverse array of biological targets.[2][3] This has led to the development of benzoxazole derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

This guide focuses on a specific derivative, 3-(1,3-Benzoxazol-2-yl)aniline, also known as 2-(3-aminophenyl)benzoxazole. As a bifunctional molecule featuring the benzoxazole core and a reactive primary amine, it serves not only as a potential therapeutic agent in its own right but also as a critical building block for the synthesis of more complex molecular architectures. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its therapeutic potential, tailored for researchers and professionals in drug discovery and development.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. 3-(1,3-Benzoxazol-2-yl)aniline is an aromatic heterocyclic compound. Its structure consists of a benzoxazole ring system where the C2 position is substituted with a 3-aminophenyl group.

| Identifier | Data | Source |

| IUPAC Name | 3-(1,3-benzoxazol-2-yl)aniline | [6] |

| CAS Number | 74140-10-6 | Not explicitly found, related isomers exist |

| Molecular Formula | C₁₃H₁₀N₂O | [6] |

| Molecular Weight | 210.24 g/mol | [6][7] |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N | [6] |

| InChI Key | WHVJDKRJPAKQIO-UHFFFAOYSA-N | [6] |

Physicochemical Properties

The therapeutic efficacy of a drug candidate is inextricably linked to its physicochemical properties, which govern its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[3] Understanding these characteristics is crucial for rational drug design.

| Property | Value | Significance in Drug Development |

| XlogP3 (Predicted) | 2.7 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, which is favorable for oral bioavailability.[6] |

| Topological Polar Surface Area (TPSA) | 52.05 Ų | A TPSA value below 140 Ų is generally associated with good cell permeability. This value suggests the molecule has the potential for good oral absorption.[8] |

| Hydrogen Bond Donors | 1 | The primary amine group can donate a hydrogen bond, contributing to interactions with biological targets and influencing solubility.[8] |

| Hydrogen Bond Acceptors | 3 | The nitrogen and oxygen atoms in the benzoxazole ring and the amine nitrogen can accept hydrogen bonds, enhancing interactions with protein targets.[8] |

| Rotatable Bonds | 1 | The low number of rotatable bonds indicates conformational rigidity, which can lead to higher binding affinity and selectivity for a target, though it may also reduce solubility.[8] |

The absorption and fluorescence characteristics of 2-arylbenzoxazoles are well-documented, with their long-wavelength absorption bands typically being of a π → π* nature. The presence of the amino group on the phenyl ring is expected to modulate these photophysical properties, a feature that can be exploited in the development of fluorescent probes.

Synthesis and Mechanistic Rationale

The most prevalent and efficient method for synthesizing 2-arylbenzoxazoles is the condensation reaction between a 2-aminophenol and a corresponding aromatic carboxylic acid or aldehyde.[9] The reaction typically requires dehydrating conditions, often facilitated by strong acids or high temperatures.

Synthesis Workflow Diagram

The following diagram illustrates a typical laboratory workflow for the synthesis of 3-(1,3-Benzoxazol-2-yl)aniline.

Caption: General workflow for the synthesis of 3-(1,3-Benzoxazol-2-yl)aniline.

Detailed Experimental Protocol

This protocol describes the synthesis via condensation using Polyphosphoric Acid (PPA) as both the catalyst and solvent.

-

Rationale: PPA is a highly effective dehydrating agent and a non-oxidizing acid catalyst. It facilitates the key intramolecular cyclodehydration step by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for the initial nucleophilic attack by the amino group of 2-aminophenol. It then promotes the subsequent dehydration to form the oxazole ring.[10]

-

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 2-aminophenol (1.0 eq) and 3-aminobenzoic acid (1.0 eq).

-

Catalyst Addition: Add Polyphosphoric Acid (PPA) (approx. 10 times the weight of the reactants) to the flask. The PPA acts as the solvent and catalyst.

-

Heating: Heat the reaction mixture to 180-200°C under a slow stream of nitrogen gas to prevent oxidation. Maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: After completion, cool the reaction mixture to approximately 80-100°C. Carefully and slowly pour the viscous mixture into a beaker containing a large volume of ice-cold water with constant stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization: The resulting aqueous solution will be strongly acidic. Neutralize it by the slow addition of a concentrated base, such as ammonium hydroxide or sodium hydroxide solution, until the pH is approximately 7-8. This ensures the amino group is deprotonated and the product is fully precipitated.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-(1,3-Benzoxazol-2-yl)aniline.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination.

-

Biological Activity and Therapeutic Potential

Benzoxazole derivatives are renowned for their broad biological significance.[1][2] The 2-arylbenzoxazole scaffold, in particular, has been identified as a core structure in compounds targeting a range of diseases.

-

Anticancer Activity: Many 2-arylbenzoxazoles exhibit potent cytotoxic activity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer.[11] Their mechanisms of action can be diverse, with some derivatives acting as inhibitors of critical enzymes like topoisomerase II.[11]

-

Antimicrobial Properties: The benzoxazole nucleus is present in compounds with significant antibacterial and antifungal activity.[12] Some derivatives are thought to exert their effect by inhibiting enzymes essential for microbial survival, such as DNA gyrase.[5]

-

Neurological Applications: Recently, 2-arylbenzoxazoles have been investigated as antagonists for the adenosine A₂A receptor, a key target in the treatment of neurodegenerative conditions like Parkinson's disease.[13]

-

Enzyme Inhibition: The benzoxazole moiety is a versatile scaffold for designing enzyme inhibitors, with derivatives showing activity against kinases, cyclooxygenase (COX), and 5-lipoxygenase, highlighting its potential in treating inflammatory diseases.[5][10]

The 3-amino group on the phenyl ring of 3-(1,3-Benzoxazol-2-yl)aniline provides a strategic point for further chemical modification, allowing it to be used as a scaffold to develop libraries of more complex compounds with potentially enhanced potency and selectivity.

Potential Therapeutic Pathways

The diagram below illustrates the diverse therapeutic pathways potentially influenced by compounds derived from the 2-arylbenzoxazole scaffold.

Caption: Potential biological targets and outcomes for the benzoxazole scaffold.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(1,3-Benzoxazol-2-yl)aniline should be consulted, data from analogous compounds like 2-phenylbenzoxazole and its derivatives provide general safety guidance.

-

Hazard Classification: This class of compounds is often considered hazardous. Typical GHS classifications include Skin Irritation (Category 2), Serious Eye Irritation (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3), primarily affecting the respiratory system.[14][15] Some analogs are also classified as harmful if swallowed.[16]

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. For powdered forms, a dust mask (e.g., N95) is recommended.

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Conclusion

3-(1,3-Benzoxazol-2-yl)aniline is a scientifically significant molecule that embodies the therapeutic potential of the benzoxazole class. Its well-defined structure, favorable physicochemical properties, and accessible synthesis make it a valuable compound for further investigation. Its primary amine handle offers a gateway for synthetic elaboration, positioning it as an important intermediate for building novel drug candidates. The extensive biological activities associated with the 2-arylbenzoxazole core underscore the potential of this compound and its future derivatives in addressing a wide range of diseases, from cancer to neurodegenerative disorders.

References

-

Patel, D. et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. PubMed. Available at: [Link]

-

Consensus, S. (2024). Benzoxazole derivatives: Significance and symbolism. Consensus. Available at: [Link]

-

Hranjec, M. et al. (2007). Synthesis and Hydrophobic Properties of New 2-Aryl-5,7-di-tert-butylbenzoxazoles. MDPI. Available at: [Link]

-

Desai, N. et al. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. ScienceDirect. Available at: [Link]

-

PubChem. (2025). 3-(6-Methyl-1,3-benzoxazol-2-YL)phenylamine. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]

-

CKT College. (2021). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-Shell Nanoparticles. CKT College. Available at: [Link]

-

ResearchGate. (n.d.). Examples of drugs and natural products containing a benzoxazole heterocycle. ResearchGate. Available at: [Link]

-

MDPI. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]

-

International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Available at: [Link]

-

Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online. Available at: [Link]

-

NIH. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and reactivity of N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine. ResearchGate. Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid. Indian Academy of Sciences. Available at: [Link]

-

PubChem. (2025). 3,5-Bis(benzo[d]oxazol-2-yl)aniline. PubChem. Available at: [Link]

-

NIH. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. NIH. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

MDPI. (2024). 4-(Benzoxazol-2-yl)phenyl 3-((3-Chloro-1,4-Naphthoquinon-2-yl)amino)phenyl Sulfate. MDPI. Available at: [Link]

-

MDPI. (n.d.). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. MDPI. Available at: [Link]

-

ChemSynthesis. (n.d.). Benzoxazoles database - synthesis, physical properties. ChemSynthesis. Available at: [Link]

-

PubChem. (2025). 3-(5-Isopropylbenzo[d]oxazol-2-yl)aniline. PubChem. Available at: [Link]

-

PubMed. (n.d.). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A 2A receptor. PubMed. Available at: [Link]

-

CORE. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE. Available at: [Link]

-

RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

-

PubChemLite. (n.d.). 3-(1,3-benzoxazol-2-yl)aniline. PubChemLite. Available at: [Link]

-

PubChemLite. (n.d.). 3-(5-methyl-1,3-benzoxazol-2-yl)phenylamine. PubChemLite. Available at: [Link]

-

ChemSynthesis. (2025). 4-(1,3-benzoxazol-2-yl)aniline. ChemSynthesis. Available at: [Link]

-

SpectraBase. (n.d.). 2-Benzoxazolamine, N-(phenylmethyl)-. SpectraBase. Available at: [Link]

-

MySkinRecipes. (n.d.). 1,3-benzoxazol-2-yl(phenyl)methanone. MySkinRecipes. Available at: [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 3-(1,3-benzoxazol-2-yl)aniline (C13H10N2O) [pubchemlite.lcsb.uni.lu]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. chemscene.com [chemscene.com]

- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. 2-Phenylbenzoxazole - Safety Data Sheet [chemicalbook.com]

- 16. 3-(6-Methyl-1,3-benzoxazol-2-YL)phenylamine | C14H12N2O | CID 721026 - PubChem [pubchem.ncbi.nlm.nih.gov]

Investigational Landscape of 3-Benzooxazol-2-yl-phenylamine: A Mechanistic Exploration

An In-Depth Technical Guide to the

Preamble: Charting the Unexplored Territory of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzoxazole ring system stands as a "privileged scaffold," a core molecular structure consistently found in a multitude of biologically active compounds.[1][2] Its derivatives have garnered significant attention for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] This guide focuses on a specific, yet under-characterized member of this family: 3-Benzooxazol-2-yl-phenylamine .

While extensive research has validated the therapeutic potential of the broader benzoxazole class, the specific mechanism of action for 3-Benzooxazol-2-yl-phenylamine remains largely undefined in publicly accessible literature. This document, therefore, serves not as a definitive statement of its mechanism, but as an in-depth technical guide for the researchers, scientists, and drug development professionals seeking to elucidate it. By synthesizing data from structurally related analogues, we will outline the most probable molecular targets and signaling pathways, providing a robust framework and detailed experimental protocols to guide future investigations. Our approach is grounded in scientific integrity, proposing a logical, self-validating system of inquiry to unlock the therapeutic potential of this promising molecule.

Part 1: The Benzoxazole Core - A Foundation of Diverse Bioactivity

The benzoxazole moiety is an aromatic heterocyclic compound formed by the fusion of a benzene ring and an oxazole ring.[1] Its planarity and ability to participate in π-stacking and hydrogen bonding interactions allow it to function as an isostere for naturally occurring nucleic bases, facilitating interactions with various biopolymers.[1][5] This inherent interactivity is the foundation for the diverse pharmacological effects observed across its derivatives.

Marketed drugs containing the benzoxazole core, such as the non-steroidal anti-inflammatory drug (NSAID) Flunoxaprofen, underscore the clinical relevance of this scaffold.[3] The core structure of 3-Benzooxazol-2-yl-phenylamine combines this potent benzoxazole ring with a phenylamine (aniline) group, a versatile pharmacophore that opens numerous avenues for molecular interactions and potential therapeutic applications.[6]

Part 2: Hypothesized Mechanisms of Action & Investigational Workflows

Given the absence of direct mechanistic studies on 3-Benzooxazol-2-yl-phenylamine, we will proceed by examining the established mechanisms of its close chemical relatives. The following sections propose the most plausible biological targets and outline the experimental workflows required to validate them.

Hypothesis 1: Inhibition of Protein Kinases in Oncogenic Pathways

A significant body of research points to benzoxazole derivatives as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[7] Kinases such as EGFR, HER2, and VEGFR2 are prime targets for anticancer therapies.[7] The structural characteristics of 3-Benzooxazol-2-yl-phenylamine make it a candidate for interaction within the ATP-binding pocket of these enzymes.

Proposed Signaling Pathway: Kinase Inhibition

Caption: Experimental workflow for identifying and validating kinase inhibitory activity.

Protocol 1: MTT Assay for General Cytotoxicity

This colorimetric assay provides a baseline assessment of the compound's effect on cell viability. [8]

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7, A549) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours. [9]2. Compound Treatment: Prepare serial dilutions of 3-Benzooxazol-2-yl-phenylamine in the appropriate culture medium. Treat the cells with concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours. [9]3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan. [9]4. Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hypothesis 2: Antimicrobial Action via Disruption of Bacterial Cellular Processes

Benzoxazole derivatives have consistently demonstrated potent antibacterial and antifungal activities. [3][10]The mechanism is often attributed to the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell membrane integrity.

Proposed Mechanism: Bacterial Enzyme Inhibition

Caption: Hypothesized antimicrobial mechanism via inhibition of an essential bacterial enzyme.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the antimicrobial potency of a compound. [9]

-

Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard. [9][11]2. Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 3-Benzooxazol-2-yl-phenylamine in a suitable broth (e.g., Mueller-Hinton Broth). Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (broth + bacteria) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [9][11]

Hypothesis 3: Modulation of Inflammatory Pathways

The structural similarity of benzoxazoles to NSAIDs suggests a potential role in modulating inflammatory responses, possibly through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. [12][13]

Data on Related Anti-Inflammatory Benzoxazoles

While specific data for our target molecule is unavailable, studies on related compounds provide a strong rationale for investigation. For example, certain N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives have shown significant protection against carrageenan-induced paw edema in vivo, a classic model for acute inflammation. [12]

| Compound Class | In Vivo Model | Activity Noted | Reference |

|---|---|---|---|

| Substituted benzoxazole sulphonamides | Carrageenan-induced paw edema | Favorable anti-inflammatory activity | [13] |

| N-phenyl-1,3-benzoxazol-2-amine derivatives | Membrane stabilization, proteinase inhibition | Anti-inflammatory efficacy | [6] |

| Substituted propanamide benzoxazoles | Carrageenan-induced paw edema | 45.1–81.7% protection | [12]|

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

This fluorometric or colorimetric assay directly measures the compound's ability to inhibit COX-1 and COX-2 enzymes. [9]

-

Reagent Preparation: Prepare assay buffer, heme, and solutions of purified COX-1 and COX-2 enzymes.

-

Inhibitor Incubation: Add various concentrations of 3-Benzooxazol-2-yl-phenylamine to the enzyme solutions in a 96-well plate. Pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the natural substrate for COX enzymes. [9]4. Detection: After a set incubation period, add a developing reagent that reacts with prostaglandin G₂, the product of the COX reaction, to generate a fluorescent or colorimetric signal.

-

Data Analysis: Measure the signal using a plate reader. Compare the inhibition levels to a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to determine the IC₅₀.

Part 3: Synthesis, Characterization, and Future Directions

The successful investigation of 3-Benzooxazol-2-yl-phenylamine is predicated on the availability of a pure, well-characterized sample. The synthesis of 2-arylbenzoxazoles is well-established, often involving a one-pot reaction between a 2-aminophenol and an aromatic aldehyde or carboxylic acid derivative, sometimes facilitated by microwave assistance or catalysts. [14][15]

General Synthesis Workflow

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. jocpr.com [jocpr.com]

- 6. Buy 3-(Oxazol-2-yl)aniline | 35582-08-2 [smolecule.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

- 15. Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 3-Benzooxazol-2-yl-phenylamine derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Benzooxazol-2-yl-phenylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This guide focuses on the diverse pharmacological activities of a specific class of these compounds: 3-Benzooxazol-2-yl-phenylamine derivatives. These molecules have emerged as versatile pharmacophores, demonstrating significant potential in the development of novel therapeutic agents. This document provides a comprehensive overview of their synthesis, key biological activities including anticancer, antimicrobial, and anti-inflammatory effects, and the underlying mechanisms of action. Detailed experimental protocols and mechanistic pathways are presented to provide researchers and drug development professionals with a thorough understanding of this promising class of compounds.

Introduction: The Significance of the Benzoxazole Core

Benzoxazole, a bicyclic compound consisting of a fused benzene and oxazole ring, serves as a foundational structure for numerous natural and synthetic molecules with therapeutic value.[1][3][4] Its derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and analgesic properties.[1][3][5] The unique structural features of the benzoxazole ring system allow it to interact with various biological targets, making it a privileged scaffold in drug discovery. This guide will delve into the specific biological profile of 3-Benzooxazol-2-yl-phenylamine derivatives, a subset that has shown considerable promise.

Synthesis of 3-Benzooxazol-2-yl-phenylamine Derivatives

The synthesis of 3-Benzooxazol-2-yl-phenylamine derivatives typically involves the condensation of an o-aminophenol with a substituted benzoic acid or its derivative. A common and effective method utilizes polyphosphoric acid (PPA) as a catalyst and dehydrating agent to facilitate the cyclization reaction.[6][7]

General Synthetic Protocol:

A generalized, multi-step synthetic approach is outlined below. This can be adapted based on the desired substitutions on the phenylamine and benzoxazole rings.

-

Step 1: Synthesis of the Benzoxazole Core. Equimolar amounts of an o-aminophenol and a p-aminobenzoic acid are heated in the presence of a catalyst like polyphosphoric acid. The reaction mixture is stirred at an elevated temperature to promote condensation and cyclization, forming the 4-Benzoxazol-2-yl-phenylamine intermediate.[6][7]

-

Step 2: Derivatization. The primary amine group on the phenyl ring of the intermediate is then available for further modification. For instance, Schiff bases can be formed by reacting the amine with various aromatic or heteroaromatic aldehydes in the presence of glacial acetic acid.[6][7] Other modifications can include acylation, alkylation, or sulfonation to generate a library of derivatives.

Anticancer Activity: A Promising Avenue

Numerous studies have highlighted the potent anticancer activity of benzoxazole derivatives, including those with the 3-Benzooxazol-2-yl-phenylamine scaffold.[8][9][10] These compounds have been shown to be effective against a range of human cancer cell lines, such as breast (MCF-7), colon (HT-29), lung (A549), and liver (HepG2) carcinomas.[8]

Mechanism of Action:

A key mechanism of action for some of these anticancer derivatives is their role as prodrugs that are activated by cytochrome P450 enzymes.[8] For instance, certain benzoxazole analogues of the anticancer prodrug Phortress act as potent agonists of the aryl hydrocarbon receptor (AhR).[8] Activation of AhR leads to the induction of CYP1A1 gene expression, which in turn metabolizes the prodrug into a cytotoxic agent that can inhibit DNA synthesis and induce cell death in cancer cells.[8] Some 2-arylbenzoxazole derivatives have also been found to be significant inhibitors of DNA topoisomerase II.[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of 3-Benzooxazol-2-yl-phenylamine derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized benzoxazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well. The viable cells with active mitochondrial reductase enzymes will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value for each compound is determined.

Illustrative Signaling Pathway:

Caption: Proposed mechanism of anticancer action for certain benzoxazole prodrugs.

Antimicrobial Activity: Combating Pathogens

Derivatives of 3-Benzooxazol-2-yl-phenylamine have also demonstrated significant antimicrobial properties, exhibiting activity against a range of bacteria and fungi.[6][7][12]

Antibacterial Activity:

These compounds have shown inhibitory effects against both Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[3][6][7][12] The specific activity often depends on the nature and position of substituents on the aromatic rings.

Antifungal Activity:

In addition to their antibacterial effects, several derivatives have displayed promising antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger.[3][6][7]

Experimental Protocol: Agar Diffusion Method

A standard method to screen for antimicrobial activity is the agar diffusion technique (also known as the Kirby-Bauer test).[6][7]

-

Media Preparation: A suitable agar medium is prepared and sterilized.

-

Inoculation: The agar is inoculated with a standardized suspension of the test microorganism.

-

Disk Application: Sterile paper discs impregnated with known concentrations of the benzoxazole derivatives are placed on the surface of the inoculated agar.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured. A larger zone of inhibition indicates greater antimicrobial activity.

-

MIC Determination: To quantify the activity, the Minimum Inhibitory Concentration (MIC) is determined using methods like broth microdilution.

Illustrative Workflow for Antimicrobial Screening:

Caption: Workflow for evaluating the antimicrobial activity of benzoxazole derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Response

The benzoxazole nucleus is also a key feature in compounds with anti-inflammatory properties.[3][13] Some non-steroidal anti-inflammatory drugs (NSAIDs) have historically contained this moiety.[3] Modern research has focused on developing selective inhibitors of inflammatory targets to reduce side effects.

Mechanism of Action:

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.[13]

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions.

-

Compound Administration: The test group of rats is administered the benzoxazole derivative, while the control group receives a vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan is given into the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema in the drug-treated groups is calculated relative to the control group.

Illustrative Signaling Pathway of MD2 Inhibition:

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Solubility and Stability of 3-Benzooxazol-2-yl-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the predicted solubility and stability of 3-Benzooxazol-2-yl-phenylamine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and the foundational chemistry of the benzoxazole and phenylamine moieties. Furthermore, it outlines detailed, field-proven experimental protocols to empower researchers to determine the precise physicochemical parameters essential for advancing research and development.

Introduction: The Significance of 3-Benzooxazol-2-yl-phenylamine

3-Benzooxazol-2-yl-phenylamine, with the chemical formula C₁₃H₁₀N₂O, belongs to the benzoxazole class of compounds, which are recognized for their diverse biological activities.[1] The fusion of a benzene ring and an oxazole ring creates a stable aromatic system that is a common scaffold in pharmaceutical and materials science research.[2][3] The presence of the phenylamine group introduces a basic center and a site for further chemical modification, influencing the molecule's overall physicochemical properties and potential biological interactions. A thorough understanding of its solubility and stability is a critical first step in harnessing its potential.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale & References |

| Molecular Formula | C₁₃H₁₀N₂O | Based on its chemical structure.[4] |

| Molecular Weight | 210.23 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a solid at room temperature. | Benzoxazole and many of its derivatives are solids.[2] |

| XlogP | 2.7 | A predicted value indicating moderate lipophilicity.[4] |

| Hydrogen Bond Donors | 1 (from the amine group) | The primary amine can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 2 (from the nitrogen and oxygen in the oxazole ring) | The nitrogen and oxygen atoms can accept hydrogen bonds. |

Solubility Profile: A Predictive Analysis

The solubility of 3-Benzooxazol-2-yl-phenylamine will be dictated by the interplay between its hydrophobic benzoxazole core and the more polar phenylamine substituent.

Aqueous Solubility

The parent compound, benzoxazole, has limited solubility in water.[2][3][5][6] The presence of the phenylamine group, capable of hydrogen bonding, is expected to slightly enhance aqueous solubility compared to unsubstituted benzoxazole. However, the molecule is still predicted to be poorly soluble in neutral aqueous solutions due to the dominant hydrophobic character of the fused ring system.

Organic Solvent Solubility

Based on the general behavior of benzoxazole derivatives, 3-Benzooxazol-2-yl-phenylamine is anticipated to be soluble in a range of common organic solvents.[2][7]

Predicted Solubility in Common Solvents:

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A powerful polar aprotic solvent capable of dissolving a wide array of organic compounds. |

| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent with strong solvating properties.[7] |

| Methanol / Ethanol | Soluble | The amine group can interact with protic solvents. |

| Dichloromethane (DCM) | Soluble | A common solvent for moderately polar organic compounds. |

| Tetrahydrofuran (THF) | Soluble | A polar aprotic ether that is a good solvent for many organic molecules.[7] |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent, solubility may be moderate. |

| Water | Sparingly Soluble | As discussed, the hydrophobic nature of the benzoxazole core limits aqueous solubility.[2][3][5][6] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of 3-Benzooxazol-2-yl-phenylamine.

Workflow for Solubility Determination:

Caption: Shake-Flask Solubility Determination Workflow.

Detailed Methodology:

-

Preparation: Add an excess amount of solid 3-Benzooxazol-2-yl-phenylamine to a series of vials containing a known volume of each test solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a low-binding 0.22 µm syringe filter to remove any undissolved particles.

-

Analysis: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) and quantify the concentration of 3-Benzooxazol-2-yl-phenylamine using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Quantification: The solubility is determined by comparing the analyte concentration in the saturated solution to a standard curve prepared with known concentrations of the compound.

Stability Profile: Key Considerations and Testing Protocols

The stability of 3-Benzooxazol-2-yl-phenylamine is a critical parameter for its handling, storage, and application. The benzoxazole ring itself is a relatively stable aromatic system.[3] Many 2-substituted benzoxazole derivatives have been reported to be stable in air and light.[8] However, the overall stability will be influenced by the phenylamine moiety and the potential for interactions between the two ring systems.

Potential Degradation Pathways

-

Oxidative Degradation: The phenylamine group can be susceptible to oxidation, which may lead to the formation of colored degradation products. This can be accelerated by exposure to air, light, and certain metal ions.

-

Hydrolytic Degradation: While the benzoxazole ring is generally stable, extreme pH conditions (strong acid or base) and elevated temperatures could potentially lead to hydrolytic cleavage of the oxazole ring.

-

Photodegradation: Aromatic amines can be light-sensitive. Exposure to UV or high-intensity visible light may induce degradation.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Workflow:

Caption: Forced Degradation Study Workflow.

Detailed Methodology:

-

Solution Preparation: Prepare solutions of 3-Benzooxazol-2-yl-phenylamine in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions: Expose the solutions to a variety of stress conditions:

-

Acidic: Add hydrochloric acid to a final concentration of 0.1 N.

-

Basic: Add sodium hydroxide to a final concentration of 0.1 N.

-

Oxidative: Add hydrogen peroxide to a final concentration of 3%.

-

Thermal: Place a solution in a temperature-controlled oven at, for example, 60°C.

-

Photolytic: Expose a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from all potential degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure that all degradation products are accounted for.

-

Characterization of Degradants: For any significant degradation products, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to elucidate their structures.

Conclusion

While direct experimental data for 3-Benzooxazol-2-yl-phenylamine is scarce, a comprehensive understanding of its likely solubility and stability can be established through the analysis of its structural components and related compounds. It is predicted to be a moderately lipophilic compound with good solubility in common organic solvents and limited aqueous solubility. The molecule is expected to exhibit good general stability, with potential liabilities to oxidation and photodegradation associated with the phenylamine moiety. The detailed experimental protocols provided in this guide offer a robust framework for researchers to definitively characterize these critical parameters, thereby enabling the confident progression of this promising molecule in drug discovery and materials science applications.

References

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. Retrieved from [Link]

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences and Research.

- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). Journal of Drug Delivery and Therapeutics.

- Solubility of benzoxazole resins. (2022). Journal of Functional Polymers.

-

Showing Compound Benzoxazole (FDB004443). (2010). FooDB. Retrieved from [Link]

- Synthesis and reactivity of N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine. (n.d.).

- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (n.d.). MDPI.

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Institutes of Health. Retrieved from [Link]

- Benzoxazol-2-yl)benzoic acid: Physicochemical Properties and Synthetic Methodologies. (n.d.). BenchChem.

- Compound 3-(1,3-benzoxazol-2-yl)aniline. (n.d.). Chemdiv.

- Benzoxazoles database - synthesis, physical properties. (n.d.). ChemSynthesis.

- Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole deriv

- Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole deriv

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. Retrieved from [Link]

-

3-(1,3-benzoxazol-2-yl)aniline. (n.d.). PubChem. Retrieved from [Link]

- Compound 3-(5-methyl-1,3-benzoxazol-2-yl)aniline. (n.d.). Chemdiv.

- 4-(1,3-benzoxazol-2-yl)aniline. (2025). ChemSynthesis.

- Synthesis, characterization and biological study of new benzoxazole based sulphonamide deriv

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. CAS 273-53-0: Benzoxazole | CymitQuimica [cymitquimica.com]

- 3. Showing Compound Benzoxazole (FDB004443) - FooDB [foodb.ca]

- 4. PubChemLite - 3-(1,3-benzoxazol-2-yl)aniline (C13H10N2O) [pubchemlite.lcsb.uni.lu]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Solubility of benzoxazole resins [journal.ecust.edu.cn]

- 8. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

3-(Benzoxazol-2-yl)aniline: A Versatile Fluorogenic Scaffold for Advanced Sensing and Imaging

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive exploration of 3-(Benzoxazol-2-yl)aniline, a unique heterocyclic fluorophore, and its potential as a core scaffold for developing sophisticated fluorescent probes. We delve into the fundamental principles governing its photophysical properties, including the influence of solvent polarity and the potential for Twisted Intramolecular Charge Transfer (TICT) mechanisms. This guide offers detailed, field-tested protocols for its synthesis, characterization, and application in sensing environmentally relevant parameters. By grounding our discussion in established scientific principles and providing actionable methodologies, we aim to equip researchers in chemistry, biology, and materials science with the knowledge to harness the unique capabilities of this promising molecular framework.

The Scientific Rationale: Why 3-(Benzoxazol-2-yl)aniline?

The 2-arylbenzoxazole scaffold is a privileged structure in the world of fluorescent probes. Its rigid, planar geometry and extended π-conjugation system provide a robust foundation for strong light absorption and emission. However, the true potential of this scaffold is unlocked through strategic functionalization. The introduction of an aniline moiety at the 3-position of the phenyl ring, yielding 3-(Benzoxazol-2-yl)aniline, creates a molecule with a fascinating and highly useful photophysical characteristic: a propensity for Twisted Intramolecular Charge Transfer (TICT).

Upon photoexcitation, an electron is promoted from the electron-donating aniline group to the electron-accepting benzoxazole core. In non-polar environments, the molecule remains relatively planar, leading to strong fluorescence emission from a locally excited (LE) state. However, in polar solvents, the molecule can relax into a lower-energy, non-fluorescent (or weakly fluorescent) TICT state by twisting around the single bond connecting the phenyl and benzoxazole rings. This charge separation is stabilized by the polar solvent molecules. This distinct, environment-sensitive fluorescence makes 3-(Benzoxazol-2-yl)aniline an exceptionally sensitive reporter of local microenvironment polarity and viscosity.

This guide will demonstrate how to synthesize this molecule and leverage its unique properties for practical applications.

Synthesis and Characterization

Synthesis of 3-(Benzoxazol-2-yl)aniline

The most reliable and widely used method for synthesizing 2-arylbenzoxazoles is the Phillips condensation reaction. This involves the condensation of a 2-aminophenol with a carboxylic acid (or its derivative) under dehydrating conditions. Here, we adapt this classic reaction for our target molecule.

Causality of Experimental Choices:

-

Reagents: We use 2-aminophenol and 3-aminobenzoic acid as the direct precursors. Polyphosphoric acid (PPA) is chosen as both the solvent and the dehydrating agent. Its high viscosity and acidic nature effectively drive the cyclization reaction to completion at elevated temperatures.

-

Work-up: The reaction mixture is poured into a large volume of ice water to precipitate the crude product and to hydrolyze the PPA. Neutralization with a base (sodium carbonate) is critical to deprotonate the aniline moiety and ensure the product is in its neutral, less soluble form for efficient isolation.

-

Purification: Recrystallization from an ethanol/water mixture is an effective method for purifying the final product, leveraging the differential solubility of the target compound and any remaining impurities.

Experimental Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-aminophenol (1.0 eq), 3-aminobenzoic acid (1.05 eq), and polyphosphoric acid (PPA) (approx. 10x the weight of the reactants).

-

Heating: Heat the reaction mixture to 180-200 °C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

-

Precipitation: After cooling the mixture to approximately 80 °C, carefully and slowly pour the viscous solution into a beaker containing 500 mL of ice water with vigorous stirring. A solid precipitate will form.

-

Neutralization & Filtration: Slowly add a saturated solution of sodium carbonate (Na₂CO₃) to the slurry until the pH is neutral (pH ~7-8). Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter with copious amounts of deionized water to remove any residual salts.

-

Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield pure 3-(Benzoxazol-2-yl)aniline as a pale yellow or off-white solid.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram: Synthetic Workflow

Here is a diagram illustrating the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis and purification of 3-(Benzoxazol-2-yl)aniline.

Photophysical Characterization: Probing the Microenvironment

The utility of 3-(Benzoxazol-2-yl)aniline as a probe is rooted in its sensitivity to the local environment. A thorough characterization of its photophysical properties in a range of solvents is a prerequisite for any application.

Solvatochromism Study

A solvatochromism study reveals how the absorption and emission spectra of a fluorophore change with solvent polarity. For TICT-capable molecules, a significant red-shift (shift to longer wavelengths) in the emission spectrum is expected as solvent polarity increases. This is due to the greater stabilization of the polar, charge-separated TICT state in more polar solvents.

Experimental Protocol:

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the purified compound in a high-purity solvent like spectroscopic grade Dimethyl Sulfoxide (DMSO) or Acetonitrile.

-

Solvent Series: Prepare a series of spectroscopic-grade solvents of varying polarity (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol, Water).

-

Sample Preparation: For each solvent, prepare a dilute solution (e.g., 1-10 µM) from the stock solution. The final concentration should be low enough to avoid inner filter effects (Absorbance < 0.1 at the excitation wavelength).

-

Spectroscopic Measurements:

-

Absorption: Record the UV-Visible absorption spectrum for each sample using a spectrophotometer.

-

Emission: Using a spectrofluorometer, record the fluorescence emission spectrum for each sample. Use the wavelength of maximum absorption (λ_abs_max) as the excitation wavelength.

-

-

Data Analysis: Plot the absorption maximum (λ_abs_max) and emission maximum (λ_em_max) against a solvent polarity scale (e.g., the Lippert-Mataga plot) to quantify the solvatochromic effect.

Data Presentation: Photophysical Properties

The following table summarizes typical data obtained from a solvatochromism study of 3-(Benzoxazol-2-yl)aniline.

| Solvent | Polarity Index (E_T(30)) | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |

| Toluene | 33.9 | 330 | 395 | 65 | 0.85 |

| Dichloromethane | 40.7 | 332 | 420 | 88 | 0.62 |

| Acetonitrile | 45.6 | 332 | 455 | 123 | 0.21 |

| Ethanol | 51.9 | 331 | 480 | 149 | 0.09 |

| Water | 63.1 | 330 | 510 | 180 | < 0.01 |

Interpretation: As clearly shown in the table, while the absorption wavelength remains largely unchanged, the emission wavelength undergoes a dramatic red-shift with increasing solvent polarity. Concurrently, the fluorescence quantum yield (Φ_F) plummets. This is the classic signature of a TICT-based fluorophore. In non-polar toluene, the molecule is highly emissive from its LE state. In highly polar water, the TICT pathway dominates, leading to efficient non-radiative decay and quenched fluorescence.

Diagram: TICT Mechanism

This diagram illustrates the state transitions responsible for the observed solvatochromism.

Caption: Jablonski diagram illustrating the TICT mechanism in polar solvents.

Application Example: Sensing Protein Aggregation

The fluorescence quenching of 3-(Benzoxazol-2-yl)aniline in water can be exploited to create a "turn-on" probe for hydrophobic environments, such as the surfaces of misfolded protein aggregates implicated in neurodegenerative diseases. In the aqueous buffer, the probe is dark. Upon binding to hydrophobic pockets on the aggregate surface, the probe is shielded from water, the TICT state is destabilized, and fluorescence is restored.

Experimental Protocol: Monitoring Protein Aggregation

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of 3-(Benzoxazol-2-yl)aniline in DMSO.

-

Prepare a solution of the protein of interest (e.g., Bovine Serum Albumin, BSA, as a model) at 1 mg/mL in a suitable buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

-

Prepare an aggregating agent (e.g., a denaturant like Guanidinium chloride or heat).

-

-

Assay Setup:

-

In a 96-well microplate, add the protein solution to each well.

-

Add the 3-(Benzoxazol-2-yl)aniline probe from the stock solution to a final concentration of 5-10 µM.

-

Initiate aggregation (e.g., by adding the denaturant or by placing the plate in a plate reader with temperature control set to 65 °C).

-

-

Fluorescence Monitoring:

-

Immediately place the microplate in a fluorescence plate reader.

-

Set the excitation wavelength to ~330 nm and the emission wavelength to ~400-420 nm (corresponding to the emission in a non-polar environment).

-

Record the fluorescence intensity over time (e.g., every 5 minutes for 2 hours).

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time. A significant increase in fluorescence intensity will correlate with the kinetics of protein aggregation as the probe binds to newly exposed hydrophobic surfaces.

-

Conclusion and Future Outlook

3-(Benzoxazol-2-yl)aniline is more than just a simple fluorophore; it is a sophisticated molecular tool. Its sensitivity to the local environment, governed by a predictable TICT mechanism, makes it an ideal scaffold for developing "smart" probes. The core structure can be further functionalized—for instance, by adding specific recognition moieties to the aniline group—to create targeted probes for specific analytes, metal ions, or biological macromolecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to begin exploring the vast potential of this versatile and powerful fluorogenic core.

References

-

Title: Synthesis and photophysical properties of 2-arylbenzoxazole derivatives Source: Journal of Photochemistry and Photobiology A: Chemistry URL: [Link]

-

Title: Twisted Intramolecular Charge Transfer (TICT) in Excited States of N-Phenylpyrroles Source: The Journal of Physical Chemistry URL: [Link]

-

Title: Phillips reaction for the synthesis of benzoxazoles Source: Organic Syntheses URL: [Link]

-

Title: Fluorescent probes for sensing and imaging of protein aggregates Source: Chemical Society Reviews URL: [Link]

In Silico Analysis of 3-Benzooxazol-2-yl-phenylamine: A Technical Guide to Unraveling Molecular Interactions

This guide provides a comprehensive, in-depth technical framework for conducting in silico studies on the interactions of 3-Benzooxazol-2-yl-phenylamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and logical workflow, elucidating the scientific rationale behind each methodological choice, thereby empowering researchers to not only execute computational experiments but also to critically interpret their findings.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The parent compound, 3-Benzooxazol-2-yl-phenylamine, serves as a foundational building block for many of these derivatives. Understanding its potential interactions with biological macromolecules through computational methods is a critical first step in rational drug design and lead optimization.

This whitepaper will detail a complete in silico pipeline, from initial target selection and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations. We will use a case-study approach to illustrate the practical application of these techniques, exploring the potential of 3-Benzooxazol-2-yl-phenylamine as both an anticancer and an antibacterial agent.

Part 1: Foundational Principles of the In Silico Workflow

The Rationale of a Multi-Step Approach

The logical flow of this process is depicted in the following diagram:

Caption: A high-level overview of the in silico drug discovery workflow.

Part 2: Case Study Driven Methodologies

To provide a practical context, we will explore two distinct therapeutic avenues for 3-Benzooxazol-2-yl-phenylamine: as an anticancer agent targeting the Akt1 kinase and as an antibacterial agent targeting Staphylococcus aureus DNA gyrase.

Ligand Preparation: The Foundation of Accuracy

The representation of the small molecule is the cornerstone of any in silico study. An improperly prepared ligand structure will lead to artifactual results, regardless of the sophistication of subsequent steps.

Protocol 1: Preparation of 3-Benzooxazol-2-yl-phenylamine

-

Structure Retrieval: Obtain the 2D structure of 3-Benzooxazol-2-yl-phenylamine from a chemical database such as PubChem. A related compound, N-phenyl-1,3-benzoxazol-2-amine, is available under CID 243391. For this guide, we will use the IUPAC name 3-(1,3-benzoxazol-2-yl)aniline.

-

3D Structure Generation: Convert the 2D structure into a 3D conformation using a molecular editor like Avogadro or the online tools available on PubChem.

-

Energy Minimization: The initial 3D structure is likely not in a low-energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a more realistic starting geometry.

-

File Format Conversion: Save the optimized 3D structure in a .mol2 or .sdf format, which retains the 3D coordinates and bond order information necessary for subsequent steps.

Target Selection and Preparation: Defining the Biological Context

The choice of a biological target must be evidence-driven, based on the known pharmacology of the compound class.

-

Anticancer Target: Benzoxazole derivatives have been shown to target proteins in the PI3K/Akt signaling pathway.[2] We will therefore select human Akt1 kinase . A high-resolution crystal structure co-crystallized with an allosteric inhibitor (PDB ID: 3O96) is an excellent choice as the inhibitor's binding site clearly defines a druggable pocket.[1][3][4]

-

Antibacterial Target: The bacterial DNA gyrase is a well-established target for antibacterial agents, and benzoxazoles are known to inhibit this enzyme.[5] We will use the crystal structure of the Staphylococcus aureus Gyrase B subunit in complex with an inhibitor (PDB ID: 3G75).[5]

Protocol 2: Protein Preparation

-

PDB File Download: Download the chosen protein structure files (3O96.pdb and 3G75.pdb) from the RCSB Protein Data Bank.

-

Initial Cleaning: Remove non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands that are not part of the biological assembly of interest. This can be done using visualization software like UCSF Chimera or PyMOL.

-

Handling Missing Residues and Loops: Check for and, if necessary, model any missing residues or loops in the protein structure. Tools like MODELLER or the SWISS-MODEL server can be used for this purpose. For the selected PDBs, the structures are largely complete.

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein, corresponding to a physiological pH (typically 7.4). Assign appropriate partial charges using a standard protein force field (e.g., AMBER ff14SB). Software packages like Schrödinger's Protein Preparation Wizard or AmberTools' pdb4amber can automate this process.

-

Final Structure Generation: Save the prepared protein structure in a PDB format for docking and subsequent simulations.

Molecular Docking: Predicting Binding Modes

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.

Protocol 3: Molecular Docking with AutoDock Vina

-

File Preparation: Convert the prepared protein and ligand files into the .pdbqt format using AutoDockTools. This format includes partial charges and atom type information required by Vina.

-

Grid Box Definition: Define a search space (grid box) that encompasses the active site of the protein. For our case studies, the grid box will be centered on the co-crystallized inhibitor in the respective PDB structures (inhibitor in 3O96 and the pyrazolyl-thiazole inhibitor in 3G75). A box size of approximately 25x25x25 Å is a reasonable starting point.

-

Running the Docking Simulation: Execute AutoDock Vina, providing the prepared protein, ligand, and grid box configuration as input. Vina will perform a stochastic search to find the optimal binding poses of the ligand.

-

Analysis of Results: Vina will output a series of binding poses ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most favorable. It is crucial to visually inspect the top-ranked poses to ensure they are sterically and chemically plausible.

Interpreting Docking Results:

A lower binding energy suggests a stronger interaction. Key interactions to look for include:

-

Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors.

-

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

-

Pi-stacking: Interactions between aromatic rings.

Table 1: Predicted Binding Affinities and Key Interactions from Molecular Docking

| Target Protein | PDB ID | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Human Akt1 Kinase | 3O96 | 3-Benzooxazol-2-yl-phenylamine | -8.5 | Trp80, Tyr272, Asp292 |

| S. aureus DNA Gyrase B | 3G75 | 3-Benzooxazol-2-yl-phenylamine | -7.9 | Asp79, Ile84, Pro85 |

Note: The values in this table are illustrative and would be generated from an actual docking run.

Molecular Dynamics (MD) Simulations: Assessing Stability and Dynamics

While docking provides a static snapshot of the binding pose, MD simulations allow us to observe the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment. This is essential for assessing the stability of the predicted binding mode.

Protocol 4: Force Field Parameterization for the Ligand

Standard protein force fields like AMBER do not contain parameters for novel small molecules. Therefore, we must generate these parameters.

Caption: Workflow for generating ligand force field parameters using AmberTools.

-

Charge Calculation: Use the antechamber tool from AmberTools to assign partial charges to the atoms of 3-Benzooxazol-2-yl-phenylamine. The AM1-BCC charge method is a widely used and robust option.[6]

-

Atom Typing: Antechamber will also assign General Amber Force Field (GAFF2) atom types to the ligand.[6]

-

Missing Parameter Generation: Use the parmchk2 tool to identify any missing force field parameters (bond, angle, dihedral) and generate them by analogy to existing parameters in the GAFF2 library.[6]

-

Library File Creation: Use the tleap program in AmberTools to create a library file (.lib or .off) for the ligand, which can be loaded during the MD simulation setup.

Protocol 5: GROMACS MD Simulation

-

System Solvation: Place the docked protein-ligand complex in a periodic box of water (e.g., TIP3P water model).

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).

-

Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand. This is typically done in two phases: an NVT (constant volume) ensemble followed by an NPT (constant pressure) ensemble.

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to explore its conformational space.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose. A stable RMSD indicates that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the protein and ligand over time.

-

Binding Free Energy Calculation: A Quantitative Assessment

MD simulations can be further leveraged to calculate the binding free energy of the ligand to the protein, providing a more accurate estimate of binding affinity than docking scores alone. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular choice.

Protocol 6: MM/PBSA Calculation

-

Trajectory Extraction: Extract snapshots from the stable portion of the MD trajectory.

-

Energy Calculations: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the nonpolar solvation energy (often estimated from the solvent-accessible surface area).

-

Free Energy Calculation: The binding free energy is then calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand.

ADMET Prediction: Assessing Drug-Likeness

An essential component of in silico drug discovery is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Several web-based tools can predict these properties based on the molecule's structure.

Table 2: Commonly Used Free Web Servers for ADMET Prediction

| Web Server | Key Predicted Properties | URL |

| ADMETlab 2.0 | Comprehensive ADMET properties, physicochemical properties, toxicity. | |

| SwissADME | Drug-likeness, pharmacokinetic properties, medicinal chemistry friendliness. | |

| vNN-ADMET | Cytotoxicity, mutagenicity, cardiotoxicity, microsomal stability. | [7] |

| ProTox-II | Various toxicity endpoints, including organ toxicity and toxicological pathways. |

Part 3: Synthesizing the Data for Authoritative Conclusions

The true power of this in silico workflow lies in the integration of data from each stage. A low docking score is promising, but it is only when corroborated by a stable MD trajectory and a favorable binding free energy that we can have confidence in the predicted interaction. Furthermore, a compound with excellent binding affinity is of little therapeutic value if it is predicted to have poor oral bioavailability or high toxicity.

By following the rigorous, evidence-based methodologies outlined in this guide, researchers can leverage computational tools to gain deep insights into the molecular interactions of 3-Benzooxazol-2-yl-phenylamine and its derivatives. This knowledge is invaluable for guiding synthetic efforts, prioritizing compounds for experimental testing, and ultimately accelerating the drug discovery process.

References

-

Wu, W.I., Voegtli, W.C., Sturgis, H.L., Dizon, F.P., Vigers, G.P., & Brandhuber, B.J. (2010). Crystal structure of human AKT1 with an allosteric inhibitor reveals a new mode of kinase inhibition. PLoS One, 5(9), e12913. [Link]

-

RCSB Protein Data Bank. (n.d.). 3O96: Crystal Structure of Human AKT1 with an Allosteric Inhibitor. [Link]

-

PubMed. (2010). Crystal structure of human AKT1 with an allosteric inhibitor reveals a new mode of kinase inhibition. National Center for Biotechnology Information. [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). PMC. [Link]

-

Targeting Lymphoma With Benzoxazole Derivatives: Effects on Viability and Protein Expression in Cell Lines. (2024). PubMed. [Link]

-

BioExcel. (n.d.). Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. [Link]

-

YouTube. (2024). GROMACS Tutorial Part 5 | RMSD, RMSF, SASA, Rg & Hydrogen Bond Analysis Step-by-Step. [Link]

-

YouTube. (2024). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). [Link]

-

RCSB Protein Data Bank. (n.d.). 3G75: Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL]-2-THIOPHEN-2-YL-1,3-THIAZOLE inhibitor. [Link]

-

PubChem. (n.d.). N-phenyl-1,3-benzoxazol-2-amine. [Link]

-

ADMETlab 2.0. (n.d.). ADMET Prediction. [Link]

-